![molecular formula C17H14ClN3O3S B2563804 N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034299-15-3](/img/structure/B2563804.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as CBT-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Antimicrobial Properties : Compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide have shown significant antimicrobial activities. For instance, 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole exhibited considerable antimicrobial effects against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).
Antifungal Properties : Nicotinamide derivatives have been synthesized as potential succinate dehydrogenase inhibitors (SDHI) with antifungal activity. These compounds, upon evaluation, demonstrated moderate to potent antifungal activities against phytopathogenic fungi, offering a new avenue for antifungal drug development (Ye et al., 2014).
Herbicidal Properties
- Herbicidal Activity : Research into N-(arylmethoxy)-2-chloronicotinamides derived from Nicotinic Acid revealed compounds with significant herbicidal activity against certain weeds, presenting a novel class of natural-product-based herbicides. One compound, in particular, showed excellent herbicidal activity against duckweed, suggesting the potential for these compounds in agricultural applications (Yu et al., 2021).
Structural Characterizations and Biological Implications
Aquaporin Inhibition : Nicotinamides, including compounds similar to the one of interest, have been studied for their role as inhibitors of biological processes such as aquaporin function. Structural characterization of 2-nicotinamido-1,3,4-thiadiazole has provided insights into the biological activity of nicotinamides and their potential applications in treating diseases related to aquaporin function (Burnett et al., 2015).
Supramolecular Networks : Nicotinamide has been used to construct supramolecular hydrogen-bonding networks with copper(II) chlorobenzoates. These structures exhibit various coordination geometries and have implications for understanding the supramolecular assembly and its potential applications in materials science (Halaška et al., 2013).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-10-3-4-13-14(8-10)25-17(20-13)21-15(22)12-2-1-6-19-16(12)24-11-5-7-23-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZSVMFFVVHBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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